Kinase Selectivity Advantage of 2-Fluoropyridin-4-yl Scaffold vs. Unsubstituted Pyridin-4-yl in FGFR1
In a multi-targeted kinase inhibitor program, compounds bearing the 2-fluoropyridin-4-yl motif showed a distinct selectivity shift against FGFR1 compared to the des-fluoro pyridin-4-yl parent scaffold. While the unsubstituted pyridin-4-yl analog (represented by the core scaffold 1-(pyridin-4-yl)pyrrolidin-3-amine) exhibited an IC50 of 85 nM against FGFR1 in a TR-FRET assay, the 2-fluorinated derivatives demonstrated a >10-fold improvement in selectivity over VEGFR2, a closely related kinase often plagued by off-target toxicity [1]. The fluorine atom introduces a −0.23 unit shift in the pyridine ring's electrostatic potential, which disfavors binding to the VEGFR2 hinge region while preserving FGFR1 affinity.
| Evidence Dimension | FGFR1/VEGFR2 Selectivity Ratio (fold-selectivity) in TR-FRET kinase assay |
|---|---|
| Target Compound Data | FGFR1 IC50 = 110 nM (representative 2-fluoropyridin-4-yl derivative); VEGFR2 IC50 = 4500 nM; Selectivity ratio = 41-fold |
| Comparator Or Baseline | Des-fluoro pyridin-4-yl analog: FGFR1 IC50 = 85 nM; VEGFR2 IC50 = 290 nM; Selectivity ratio = 3.4-fold |
| Quantified Difference | 12.1-fold improvement in VEGFR2 selectivity window for the 2-fluoropyridin-4-yl scaffold |
| Conditions | Recombinant human FGFR1 (aa 399-822) and VEGFR2 (aa 805-1356) kinase domains; TR-FRET assay; ATP at Km concentration (10 µM) |
Why This Matters
For procurement decisions, the 12-fold selectivity gain translates directly into reduced VEGFR2-mediated hypertension risk in lead optimization, making 1-(2-fluoropyridin-4-yl)pyrrolidin-3-amine a strategically superior starting scaffold for FGFR-targeted programs.
- [1] Zhu, W.; Chen, H.; Wang, Y.; et al. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J. Med. Chem. 2017, 60, 6018-6035. View Source
